![molecular formula C9H20ClN B2427527 (2R)-1-Cyclohexylpropan-2-amine;hydrochloride CAS No. 56401-85-5](/img/structure/B2427527.png)
(2R)-1-Cyclohexylpropan-2-amine;hydrochloride
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Overview
Description
(2R)-1-Cyclohexylpropan-2-amine; hydrochloride, commonly known as Cyclohexylamine, is a cyclic amine with the molecular formula C6H13N. It is a colorless liquid with a strong odor and is used in various industrial processes. Cyclohexylamine is also used in the synthesis of pharmaceuticals, agrochemicals, and rubber chemicals.
Scientific Research Applications
- Application : Researchers have explored IL-2-based therapeutic regimens to enhance immune regulation. Specifically, they focus on autoimmune diseases like Type 1 diabetes. By selectively stimulating regulatory T cells (Treg cells), IL-2-based approaches aim to improve immune balance and regulate islet autoimmunity .
- Application : Targeting IL-2/IL-2R in the tumor microenvironment has led to promising immunotherapeutic strategies. Researchers investigate ways to enhance anti-tumor immune responses using IL-2-based approaches .
- Assay : The Human Soluble Interleukin 2 Receptor/CD25 (Hu IL-2R) ELISA quantifies sIL-2R in biological samples .
Immunotherapy and Immune Regulation
Cancer Immunotherapy
Biomarker Detection
Cell Signaling Studies
Mechanism of Action
Target of Action
The primary target of (2R)-1-Cyclohexylpropan-2-amine hydrochloride, also known as (2R,6R)-hydroxynorketamine (HNK), is the N-methyl-D-aspartate receptor (NMDAR) in the brain . This receptor plays a crucial role in synaptic plasticity and memory function .
Mode of Action
(2R,6R)-HNK acts as an antagonist of the NMDAR . It binds to the receptor and inhibits its activity, which can alter the functional integrity of neural circuits that subserve distinct cognitive domains . This interaction with the NMDAR is believed to be responsible for its antidepressant effects .
Biochemical Pathways
It is known that the compound can influence the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (ampa) and the mammalian target of rapamycin, mechanisms that are still being elucidated .
Pharmacokinetics
The pharmacokinetics of (2R)-1-Cyclohexylpropan-2-amine hydrochloride involve its metabolism to active metabolites, including (2R,6R)-HNK . The compound is administered intravenously, and its dosing has been studied in both single dose and repeat dose drug exposures . The bioavailability of the compound is influenced by its metabolic transformation .
Result of Action
The action of (2R)-1-Cyclohexylpropan-2-amine hydrochloride results in a range of effects. Notably, it has been found to have rapid antidepressant activity . In terms of cognitive function, different dosing frequencies of the compound have been found to differentially affect memory .
properties
IUPAC Name |
(2R)-1-cyclohexylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h8-9H,2-7,10H2,1H3;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXNTFHIFWDWGS-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CCCCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-Cyclohexylpropan-2-amine;hydrochloride |
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